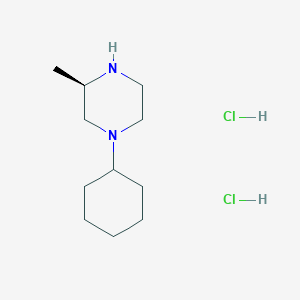

(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(3R)-1-cyclohexyl-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWMYBMDSTFPW-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its receptor interactions, pharmacodynamics, and implications for drug development.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 273.19 g/mol

Its structure features a piperazine ring with cyclohexyl and methyl substituents, contributing to its unique pharmacological properties.

Biological Activity Overview

This compound exhibits various biological activities, particularly through its interaction with sigma receptors, which are implicated in pain modulation and other neurological processes.

Sigma Receptor Interaction

Recent studies have highlighted the compound's affinity for sigma receptors, particularly sigma-1 (σ1R) receptors. These receptors are known to modulate nociceptive signaling pathways, making them a target for pain management therapies.

Key Findings:

- Affinity : The compound demonstrates significant binding affinity to σ1R, which is crucial for its potential analgesic effects.

- Antinociceptive Effects : In preclinical models, this compound has shown dose-dependent antinociceptive properties in formalin-induced pain assays. For instance, it produced significant reductions in pain response at doses ranging from 3 to 60 mg/kg .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound, revealing insights into its efficacy and safety.

Case Studies and Experimental Data

-

Analgesic Efficacy :

- A study demonstrated that the compound exhibits antinociceptive effects comparable to established σ1R antagonists. In formalin assays, it significantly reduced the time spent licking the injected paw compared to control groups .

- ED50 Value : The effective dose (ED50) for antinociception was calculated at approximately 12.7 mg/kg with a confidence interval of 9.9–16.6 mg/kg .

- Behavioral Impact :

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Receptor Affinity (σ1R) | Antinociceptive ED50 (mg/kg) | Sedation Effects |

|---|---|---|---|

| This compound | High | 12.7 | None |

| CM304 (Control σ1R Antagonist) | High | 10.5 | None |

| LDK1229 (CB1 Inverse Agonist) | Moderate | N/A | Yes |

Comparación Con Compuestos Similares

(R)-1-Ethyl-3-methyl-piperazine Dihydrochloride (CAS: 1630082-92-6)

- Structure : Replaces the cyclohexyl group with an ethyl group.

- Molecular Formula : C₇H₁₈Cl₂N₂ (MW: 205.14 g/mol).

(S)-1-Cyclohexyl-2-methyl-piperazine Dihydrochloride (CAS: 1134681-40-5)

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

- Structure : Aromatic trimethoxybenzyl group at the 1-position.

- Key Differences : The aromatic system increases lipophilicity and may enhance CNS penetration, but could also elevate metabolic oxidation risks compared to the aliphatic cyclohexyl group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Water Solubility |

|---|---|---|---|

| (R)-1-Cyclohexyl-3-methyl-piperazine | 255.22 | ~2.1 (estimated) | High (salt form) |

| (R)-1-Ethyl-3-methyl-piperazine | 205.14 | ~1.5 | Moderate |

| Trimetazidine dihydrochloride | 339.30 | ~2.8 | High |

| HBK-5 (xanthone-piperazine derivative) | 433.30 | ~3.5 | Low |

<sup>*</sup>LogP values estimated based on substituent contributions. The cyclohexyl group in the target compound balances lipophilicity and solubility, making it more versatile than highly aromatic analogs like HBK-5 .

Anticancer Activity

- Vanoxerine Dihydrochloride: A CDK2/4/6 triple inhibitor with IC₅₀ values of 3.79–4.04 µM in hepatocellular carcinoma cells. Broader activity than CDK2-specific inhibitors (e.g., Fluspirilene, IC₅₀: 3.46–4.01 µM) .

Stereochemical and Positional Effects

Métodos De Preparación

Synthesis of 1-Cyclohexylpiperazine Intermediate

A widely reported approach involves the nucleophilic substitution of cyclohexyl halides with protected piperazine derivatives, such as 1-Boc-piperazine, under reflux conditions in organic solvents with inorganic bases.

- Reaction Conditions:

- Cyclohexyl halide (Cl, Br, or I; bromide preferred)

- 1-Boc-piperazine as the nucleophile

- Inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate)

- Organic solvent: acetonitrile is preferred

- Reflux for 1-3 hours under stirring

- Cooling, filtration, and concentration yield 4-Boc-1-cyclohexylpiperazine intermediate

This method avoids the use of sodium triacetoxyborohydride and sodium hydroxide, reducing costs and simplifying post-reaction treatment.

Deprotection and Formation of 1-Cyclohexylpiperazine Hydrochloride

- The Boc protecting group is removed by refluxing the intermediate with an acid (hydrochloric acid or sulfuric acid) in methanol or ethanol.

- After evaporation of the solvent, the residue is pulped with isopropanol and filtered to isolate 1-cyclohexylpiperazine hydrochloride as a solid.

- Typical reflux time is 2-4 hours.

- The molar ratio of intermediate to acid is 1:2 to 4.

Purification and Isolation of 1-Cyclohexylpiperazine

- The hydrochloride salt is dissolved in water and basified to pH 12-14 with a strong inorganic base (NaOH or KOH).

- Extraction with dichloromethane or trichloromethane removes impurities.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.

- Final purification is achieved by vacuum distillation to yield pure 1-cyclohexylpiperazine, characterized by a melting point of approximately 34 °C.

While the above steps describe the synthesis of the 1-cyclohexylpiperazine core, the introduction of the methyl group at the 3-position and the formation of the dihydrochloride salt require additional steps, often involving selective alkylation and salt formation.

Selective Alkylation

- The methylation at the 3-position of piperazine can be achieved via controlled alkylation reactions using methyl halides or methylating agents.

- Reaction conditions must ensure stereoselectivity to obtain the (R)-enantiomer.

- Use of chiral catalysts or resolution techniques may be employed to enhance enantiomeric purity.

Formation of Dihydrochloride Salt

- The free base of (R)-1-Cyclohexyl-3-methyl-piperazine is treated with hydrochloric acid to form the dihydrochloride salt.

- Acidification is typically performed by adding HCl to a solution or suspension of the free base until pH reaches 2-4.

- The salt precipitates out and is isolated by filtration.

- The process yields high purity dihydrochloride salt with yields over 90% reported in similar piperazine hydrochloride preparations.

Reaction Optimization and Yield Enhancement

- Use of inert, water-immiscible solvents such as dichloromethane or toluene improves reaction efficiency and product isolation.

- Employing tertiary amine bases like triethylamine in the carbamate formation step increases yield from 52-65% to over 90%.

- Performing reactions in situ without isolating intermediates reduces time and increases overall yield.

- Careful control of temperature during acid addition prevents runaway reactions and ensures safety.

- Purification by aqueous dilution, acidification, and distillation yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Nucleophilic substitution | Cyclohexyl halide, 1-Boc-piperazine, K2CO3 | Acetonitrile | Reflux, 1-3 h | >90 | Avoids sodium triacetoxyborohydride |

| 2. Boc deprotection | 4-Boc-1-cyclohexylpiperazine, HCl or H2SO4 | Methanol or ethanol | Reflux, 2-4 h | ~93.6 | Controlled acid addition, pulping with isopropanol |

| 3. Extraction and purification | NaOH or KOH (pH 12-14), dichloromethane extraction | Water, dichloromethane | Room temp, multiple extractions | >90 | Drying over Na2SO4, vacuum distillation |

| 4. Methylation (chiral) | Methylating agent (e.g., methyl halide), chiral catalyst | Varies | Controlled conditions | Variable | Ensures (R)-enantiomer formation |

| 5. Salt formation | HCl acidification | Water or suitable solvent | pH 2-4 | >90 | Precipitation of dihydrochloride salt |

Research Findings and Industrial Relevance

- Patented processes emphasize high yield (>90%) and purity of the hydrochloride salt, critical for pharmaceutical use.

- Avoidance of hazardous reagents and simplification of purification steps reduce production costs and environmental impact.

- The use of in situ reactions and direct acidification after aqueous dilution streamlines the manufacturing process.

- The choice of solvents and bases significantly affects reaction kinetics and product isolation efficiency.

Q & A

Q. What are the key physicochemical properties of (R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride, and how do they influence experimental design?

The compound (CAS 1187928-07-9) has a molecular weight of 255.22 g/mol (C₁₁H₂₄Cl₂N₂) and a purity ≥95%. Its dihydrochloride salt form enhances water solubility, critical for in vitro assays requiring aqueous solutions. Storage recommendations include long-term stability in sealed containers at room temperature . These properties guide formulation choices, such as buffer selection for solubility-dependent assays.

Q. What synthetic methodologies are reported for this compound?

While direct synthesis data for this compound is limited, analogous piperazine derivatives are synthesized via cyclization of amine precursors with cyclohexylmethyl halides. Reaction optimization (e.g., temperature, solvent polarity) is essential to achieve high enantiomeric purity, as stereochemistry at the cyclohexyl group impacts biological activity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Comparative studies with reference standards (e.g., USP-grade piperazine derivatives) ensure methodological rigor .

Q. How should researchers handle stability challenges during storage?

Stability is maintained in anhydrous, sealed containers at room temperature. Accelerated degradation studies under varying humidity and pH (e.g., 4.0–9.0) can identify optimal storage buffers. Periodic purity checks via HPLC are advised to detect hydrolytic byproducts .

Advanced Research Questions

Q. How can structural modifications to the cyclohexyl or methyl groups alter receptor binding affinity?

Substituting the cyclohexyl group with smaller alkyl chains (e.g., cyclopropyl) reduces steric hindrance, potentially enhancing interactions with hydrophobic binding pockets. Computational docking studies using molecular dynamics simulations can predict affinity changes, validated via competitive binding assays .

Q. What strategies resolve contradictions in reported pharmacological activities of piperazine derivatives?

Discrepancies in bioactivity data (e.g., inhibitory potency) may arise from enantiomeric impurities or assay conditions (e.g., pH, ion concentration). Rigorous enantiomeric separation (e.g., chiral HPLC) and standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) mitigate variability .

Q. How do solubility and pharmacokinetic properties impact in vivo study design?

The dihydrochloride salt improves aqueous solubility but may reduce blood-brain barrier permeability. Preclinical studies should compare oral bioavailability and tissue distribution profiles with free-base analogs. Microsomal stability assays (e.g., liver S9 fractions) predict metabolic clearance .

Q. What advanced techniques characterize enantiomer-specific interactions with biological targets?

Q. How can impurity profiling enhance batch-to-batch consistency in preclinical studies?

Trace impurities (e.g., des-methyl analogs) are quantified via LC-MS/MS using reference standards (e.g., USP monographs). Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) identifies degradation pathways, ensuring compliance with ICH guidelines .

Q. What in silico tools predict off-target effects of this compound?

Pharmacophore modeling and machine learning algorithms (e.g., DeepChem) screen for unintended interactions with kinases or transporters. Experimental validation via high-throughput screening panels (e.g., Eurofins Cerep) confirms selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.